5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one is a chemical compound with the molecular formula C6H6F4OS It is characterized by the presence of four fluorine atoms, a sulfanyl group, and a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one typically involves the introduction of fluorine atoms and a sulfanyl group onto a hexenone backbone. One common method involves the fluorination of a suitable precursor, followed by the introduction of the sulfanyl group through a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and thiolation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexenone backbone can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and sulfanyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one: A closely related compound with similar structural features.
2,3,5,6-Tetrafluoro-4-methylpyridine: Another fluorinated compound with different functional groups.
Tetrafluoroterephthalic acid: A fluorinated aromatic compound with distinct chemical properties.
Uniqueness
5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one is unique due to its combination of fluorine atoms and a sulfanyl group on a hexenone backbone
Properties
CAS No. |
116509-66-1 |
---|---|
Molecular Formula |
C6H6F4OS |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
5,6,6,6-tetrafluoro-4-sulfanylhex-3-en-2-one |
InChI |
InChI=1S/C6H6F4OS/c1-3(11)2-4(12)5(7)6(8,9)10/h2,5,12H,1H3 |
InChI Key |
REXADHOSDIXWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C(C(F)(F)F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.